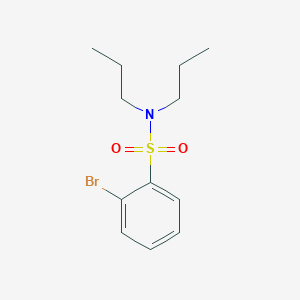

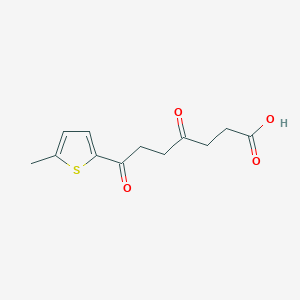

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

The compound of interest, Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate, is a derivative of the imidazole class, which is a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. They are often used as intermediates in the synthesis of pharmaceuticals and have been studied for their potential as ligands for various receptors, as well as for their antimicrobial, antioxidant, and antiviral properties .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the 1H-imidazoles can be synthesized and tested for biological activity, with modifications at specific positions on the ring leading to different biological effects . Another method involves the use of ethyl imidazole-1-carboxylate as a novel carbonylating agent to produce biologically interesting heterocycles . Additionally, ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate can be synthesized from butanoic acid and o-phenylenediamine using microwave irradiation, oxidation, esterification, and the Grignard reaction . These methods highlight the versatility and regioselectivity in the synthesis of imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be confirmed using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . The crystal structure can be stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Additionally, theoretical calculations such as DFT can be used to optimize the structure parameters and compare them with experimental data .

Chemical Reactions Analysis

Imidazole derivatives can undergo a range of chemical reactions. For example, ethyl 4-(butylamino)-3-nitrobenzoate can be transformed into ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate through a "one-pot" nitro-reductive cyclization . Moreover, the formation of some 5-aminoimidazole-4-carboxylic acid derivatives from ethyl α-amino-α-cyanoacetate has been reported, showcasing the reactivity of the imidazole ring towards various reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect their solubility, melting points, and stability. The antioxidant properties of these compounds can be evaluated through methods like DPPH and hydroxyl radical scavenging . Furthermore, the electrostatic potential of the molecules can be studied to determine the reactive sites, which is important for understanding their interaction with biological targets . Molecular docking methods can also predict the potential of these compounds for antiviral targets, as seen in the case of SARS-CoV-2 (COVID-19) .

Safety And Hazards

This involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage.

未来方向

Future directions could involve potential applications, further studies needed, or improvements in synthesis methods.

性质

IUPAC Name |

ethyl 1-(ethoxymethyl)imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-3-13-7-11-5-8(10-6-11)9(12)14-4-2/h5-6H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGLXMVZHDGPRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C=C(N=C1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650338 |

Source

|

| Record name | Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate | |

CAS RN |

957062-83-8 |

Source

|

| Record name | Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)

![6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294169.png)